Cas no 314251-26-8 ((2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide)

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a fluorinated organic compound featuring a conjugated enamide structure. Its key advantages include a stable (E)-configuration, which enhances structural rigidity, and the presence of a trifluoromethyl group, contributing to improved lipophilicity and metabolic stability. The ethoxyphenyl moiety offers potential for selective interactions in biological systems, making it useful in medicinal chemistry and agrochemical research. The compound’s well-defined stereochemistry and electron-withdrawing properties make it a valuable intermediate for synthesizing more complex molecules. Its high purity and consistent performance under controlled conditions ensure reliability in research and industrial applications.
(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide structure
314251-26-8 structure
商品名:(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide
CAS番号:314251-26-8
MF:C18H16F3NO2
メガワット:335.320355415344
CID:6078181
PubChem ID:875178

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide
    • (E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide
    • 2-Propenamide, N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-
    • AKOS002187690
    • (E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
    • CB07740
    • (2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
    • BIM-0005593.P001
    • SMSF0015972
    • F0708-0427
    • 314251-26-8
    • VU0488707-1
    • インチ: 1S/C18H16F3NO2/c1-2-24-16-9-7-15(8-10-16)22-17(23)11-6-13-4-3-5-14(12-13)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)
    • InChIKey: KILXOZQLQWDBNS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)C=CC1=CC=CC(C(F)(F)F)=C1

計算された属性

  • せいみつぶんしりょう: 335.11331324g/mol
  • どういたいしつりょう: 335.11331324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 429
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 密度みつど: 1.263±0.06 g/cm3(Predicted)
  • ふってん: 478.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.28±0.70(Predicted)

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0708-0427-10μmol
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0708-0427-25mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0708-0427-20μmol
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0708-0427-15mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0708-0427-5μmol
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0708-0427-20mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0708-0427-10mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0708-0427-5mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0708-0427-4mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0708-0427-3mg
(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
314251-26-8 90%+
3mg
$63.0 2023-05-17

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide 関連文献

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamideに関する追加情報

Comprehensive Overview of (2E)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)phenylprop-2-enamide (CAS No. 314251-26-8)

(2E)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)phenylprop-2-enamide, with the CAS number 314251-26-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This prop-2-enamide derivative features a trifluoromethylphenyl group, which is known for enhancing the bioactivity and stability of molecules. Researchers are particularly interested in its potential applications due to the unique properties imparted by the 4-ethoxyphenyl moiety and the α,β-unsaturated amide structure.

In recent years, the demand for fluorinated compounds like 314251-26-8 has surged, driven by their role in drug discovery and material science. The trifluoromethyl group is a key structural motif in many FDA-approved drugs, contributing to improved metabolic stability and lipophilicity. This compound’s E-configuration (trans-alkene) further enhances its potential as a building block for bioactive molecules, aligning with trends in precision medicine and targeted therapies.

From a synthetic chemistry perspective, (2E)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)phenylprop-2-enamide exemplifies advancements in cross-coupling reactions and amide bond formation. Its synthesis often involves Pd-catalyzed methodologies or microwave-assisted techniques, reflecting the industry’s shift toward greener and more efficient processes. These methods are frequently searched by chemists exploring high-yield synthetic routes or scalable production of complex intermediates.

The compound’s potential extends to agrochemical innovation, where trifluoromethyl-containing molecules are prized for their pesticidal and herbicidal efficacy. With growing global emphasis on sustainable agriculture, researchers are investigating derivatives of CAS 314251-26-8 for eco-friendly crop protection solutions. This aligns with searches for next-generation agrochemicals and low-residue formulations.

Analytical characterization of 314251-26-8 typically employs HPLC, NMR spectroscopy, and mass spectrometry, techniques widely discussed in forums on compound purity verification. The electron-withdrawing nature of the trifluoromethyl group also makes this compound a candidate for studies on electronic effects in organic chemistry, a hot topic in computational modeling communities.

Despite its niche status, (2E)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)phenylprop-2-enamide embodies broader trends in structure-activity relationship (SAR) optimization. Its molecular architecture serves as a template for designing compounds with improved binding affinity or selectivity, addressing frequent queries about rational drug design strategies. Patent databases reveal incremental interest in similar structures for kinase inhibition and GPCR modulation.

In conclusion, CAS 314251-26-8 represents a convergence of medicinal chemistry, process optimization, and applications-driven research. Its relevance persists as scientists explore fluorine’s role in bioactive molecules—a subject dominating academic and industrial discourse. Future studies may unlock its utility in bioconjugation or smart materials, further solidifying its position in cutting-edge science.

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